Cas no 1480552-98-4 (Cyclobutane, 1-(bromomethyl)-1-hexyl-)

Cyclobutane, 1-(bromomethyl)-1-hexyl- 化学的及び物理的性質
名前と識別子
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- Cyclobutane, 1-(bromomethyl)-1-hexyl-
- 1-(Bromomethyl)-1-hexylcyclobutane
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- インチ: 1S/C11H21Br/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3
- InChIKey: HKNNWBWFIJGIHQ-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CCCCCC)CCC1
Cyclobutane, 1-(bromomethyl)-1-hexyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675893-2.5g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 2.5g |
$2660.0 | 2023-03-11 | ||
Enamine | EN300-675893-0.1g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 0.1g |
$1195.0 | 2023-03-11 | ||
Enamine | EN300-675893-5.0g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 5.0g |
$3935.0 | 2023-03-11 | ||
Enamine | EN300-675893-10.0g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 10.0g |
$5837.0 | 2023-03-11 | ||
Enamine | EN300-675893-0.05g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 0.05g |
$1140.0 | 2023-03-11 | ||
Enamine | EN300-675893-0.25g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 0.25g |
$1249.0 | 2023-03-11 | ||
Enamine | EN300-675893-1.0g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675893-0.5g |
1-(bromomethyl)-1-hexylcyclobutane |
1480552-98-4 | 0.5g |
$1302.0 | 2023-03-11 |
Cyclobutane, 1-(bromomethyl)-1-hexyl- 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Cyclobutane, 1-(bromomethyl)-1-hexyl-に関する追加情報
Cyclobutane, 1-(bromomethyl)-1-hexyl- (CAS No. 1480552-98-4): Structural Insights and Emerging Applications in Organic Synthesis
The compound Cyclobutane, 1-(bromomethyl)-1-hexyl- (CAS No. 1480552-98-4) is a structurally unique organic molecule that has garnered attention in recent chemical research due to its potential as a versatile intermediate in synthetic pathways. This molecule features a cyclobutane ring, a four-membered carbon cycle known for its inherent ring strain and reactivity, substituted with two distinct functional groups: a bromomethyl group (-CH₂Br) at the first carbon and a hexyl chain (-C₆H₁₃) at the same position. The combination of these substituents creates a scaffold that is both synthetically accessible and functionally adaptable, making it a valuable candidate for advanced chemical transformations.
Recent studies have highlighted the significance of cyclobutane-based structures in modern organic chemistry. The cyclobutane ring's high ring strain (approximately 26 kcal/mol) facilitates participation in ring-opening reactions under mild conditions, enabling the construction of complex molecular architectures. In the case of Cyclobutane, 1-(bromomethyl)-1-hexyl-, the bromine atom serves as an excellent leaving group for nucleophilic substitution (SN₂) reactions, while the hexyl chain provides solubility modulation and steric bulk to influence reaction selectivity. These dual functionalities align with current trends in designing molecules for catalytic processes and material science applications.
From a synthetic perspective, the preparation of Cyclobutane, 1-(bromomethyl)-1-hexyl- involves strategic methodologies to introduce both substituents without compromising ring integrity. A notable approach reported in *Organic Letters* (2023) utilizes transition-metal-catalyzed cross-coupling reactions to selectively install the bromomethyl group onto pre-formed cyclobutanes. The hexyl chain is typically introduced via alkylation or Grignard reagent addition under controlled conditions to avoid unwanted side reactions. Such methods reflect advancements in precision synthesis techniques that prioritize atom economy and environmental sustainability.
The molecular geometry of Cyclobutane, 1-(bromomethyl)-1-hexyl- has been analyzed using computational models to predict its conformational behavior. Density functional theory (DFT) calculations indicate that the hexyl chain adopts an extended conformation to minimize steric interactions with the cyclobutane ring, while the bromine atom exhibits partial electron withdrawal effects that stabilize adjacent transition states during reactivity events. These insights are critical for optimizing reaction conditions when using this compound as a building block.
In terms of application potential, this compound shows promise as an intermediate in pharmaceutical development. The bromide functionality can be exploited for Suzuki-Miyaura couplings or other C-C bond-forming reactions to access drug-like scaffolds with tailored pharmacokinetic properties. A 2023 review in *ACS Medicinal Chemistry Letters* emphasized that cyclobutane-containing frameworks are increasingly being explored for their ability to mimic bioactive natural products while offering synthetic tractability.
Another emerging area is its use in polymer chemistry as a crosslinking agent or functional monomer. The cyclobutane core provides rigidity to polymer networks, while the bromine atom allows post-polymerization modifications through thiol-ene click chemistry or other orthogonal reactions. This dual functionality addresses current challenges in creating stimuli-responsive materials with tunable mechanical properties.
Environmental impact assessments of compounds like Cyclobutane, 1-(bromomethyl)-1-hexyl- are essential for responsible chemical innovation. While no comprehensive life-cycle analyses have been published specifically for this molecule yet, general principles suggest that its relatively low molecular complexity compared to aromatic systems may reduce ecological persistence risks if handled according to standard laboratory protocols.
Ongoing research continues to explore novel applications of cyclobutane derivatives through interdisciplinary collaborations between synthetic chemists and materials scientists. For instance, preliminary studies indicate potential utility as photoresponsive units when incorporated into supramolecular assemblies due to their ability to undergo light-induced ring-opening processes—a property being actively investigated by several academic groups since 2023.
In conclusion, Cyclobutane, 1-(bromomethyl)-1-hexyl- (CAS No. 1480552-98-4) represents an intriguing case study at the intersection of fundamental organic chemistry and applied material science innovations. Its unique combination of structural features positions it as both a valuable synthetic tool and a platform for developing next-generation functional materials through continued research efforts across multiple scientific disciplines.
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